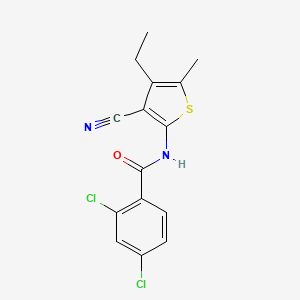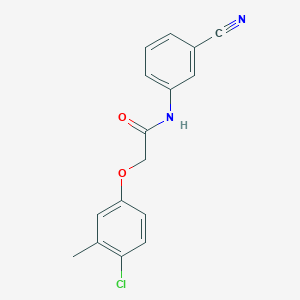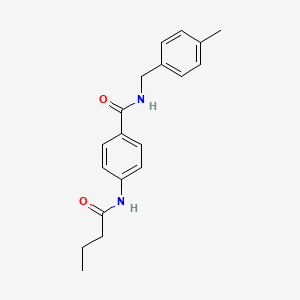![molecular formula C21H24N2O2 B5870592 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to inhibit the activity of the Rho GTPase family member Cdc42, which is involved in a variety of cellular processes including cell division, migration, and polarity.
作用機序
The mechanism of action of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is through the inhibition of Cdc42 activity. Cdc42 is a member of the Rho GTPase family of proteins, which are involved in the regulation of cytoskeletal dynamics, cell polarity, and cell migration. 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide binds to the active site of Cdc42 and prevents it from interacting with downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In macrophages, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha, IL-6, and IL-1beta. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit the formation of filopodia and lamellipodia, which are involved in cell migration and invasion.
実験室実験の利点と制限
One advantage of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is its specificity for Cdc42, which allows for the study of the specific effects of Cdc42 inhibition on cellular processes. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to be effective at low concentrations, which reduces the potential for off-target effects. However, one limitation of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide. One direction is the development of more potent and selective inhibitors of Cdc42, which could have even greater therapeutic potential. Another direction is the study of the effects of Cdc42 inhibition on other cellular processes, such as autophagy and cell adhesion. Additionally, the potential use of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide in combination with other anti-cancer or anti-inflammatory agents could be explored.
合成法
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide can be synthesized using a variety of methods, including the reaction of 3-(4-isopropylphenyl)acrylic acid with 3-aminobenzoic acid followed by amidation with propionyl chloride. Alternatively, the compound can be synthesized using a one-pot reaction of 3-(4-isopropylphenyl)acrylic acid, 3-aminobenzoic acid, and propionyl chloride in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. Both methods have been shown to yield high purity 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide.
科学的研究の応用
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of Cdc42, which is involved in a variety of cellular processes including cell division, migration, and polarity. This inhibition has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
特性
IUPAC Name |
(E)-N-[3-(propanoylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)22-18-6-5-7-19(14-18)23-21(25)13-10-16-8-11-17(12-9-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,24)(H,23,25)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIFQAYSOGZKB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)



![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)
![(cyclopropylmethyl)[4-(diethylamino)benzyl]propylamine](/img/structure/B5870576.png)

![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)